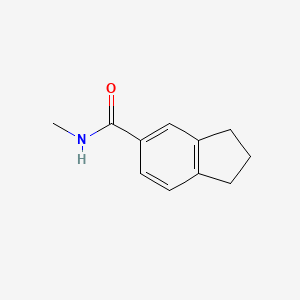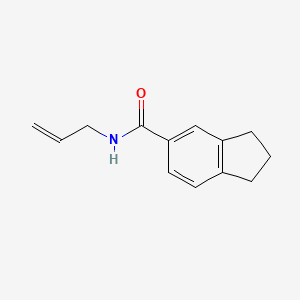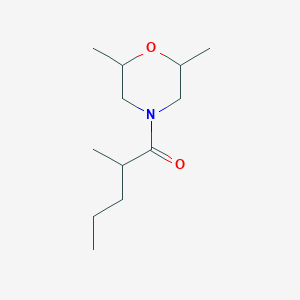
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one, also known as DMPK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMPK is a highly selective inhibitor of the protein kinase CK1δ, which plays a critical role in various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling pathway.
Mécanisme D'action
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one acts as a highly selective ATP-competitive inhibitor of CK1δ. CK1δ is a serine/threonine protein kinase that phosphorylates various substrates, including clock proteins, DNA damage response proteins, and β-catenin. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one binds to the ATP-binding pocket of CK1δ, preventing the phosphorylation of downstream substrates. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to modulate the circadian rhythm by inhibiting CK1δ-mediated phosphorylation of clock proteins. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has also been shown to sensitize cancer cells to DNA-damaging agents by inhibiting CK1δ-mediated phosphorylation of DNA damage response proteins.
Biochemical and Physiological Effects:
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to modulate various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling pathway. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to modulate the expression of clock genes, such as Per1 and Per2, leading to the modulation of circadian rhythm. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has also been shown to sensitize cancer cells to DNA-damaging agents, leading to increased apoptosis. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to inhibit the Wnt signaling pathway by inhibiting the phosphorylation of β-catenin, leading to decreased cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one is a highly selective inhibitor of CK1δ, making it a valuable tool compound for studying the role of CK1δ in various cellular processes. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to have good bioavailability and pharmacokinetic properties, making it a promising lead compound for drug discovery and development. However, 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has significant potential for drug discovery and development, and several future directions can be explored. First, the development of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one derivatives with improved solubility and selectivity for CK1δ could lead to the development of more potent and specific CK1δ inhibitors. Second, the combination of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one with other drugs, such as DNA-damaging agents or Wnt inhibitors, could lead to synergistic effects in cancer treatment. Third, the development of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one as a diagnostic tool for circadian rhythm disorders or DNA damage response defects could lead to improved patient outcomes. Finally, the identification of other targets of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one could lead to the development of new therapeutic strategies for various diseases.
Conclusion:
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one is a chemical compound with significant potential for drug discovery and development. Its highly selective inhibition of CK1δ makes it a valuable tool compound for studying various cellular processes. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to modulate circadian rhythm, DNA damage response, and Wnt signaling pathway, leading to potential applications in cancer treatment, circadian rhythm disorders, and other diseases. The development of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one derivatives, combination therapies, diagnostic tools, and identification of new targets could lead to significant advances in drug discovery and development.
Méthodes De Synthèse
The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one involves the reaction of 2,6-dimethylmorpholine with 2-methylpentanone in the presence of a catalyst. The reaction yields 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one as a white crystalline solid with a melting point of 115-117 °C. The purity of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one can be further improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been extensively studied for its potential applications in drug discovery and development. CK1δ is a promising drug target for various diseases, including cancer, Alzheimer's disease, and diabetes. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to inhibit CK1δ activity in vitro and in vivo, leading to the modulation of downstream signaling pathways. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has also been used as a tool compound to study the role of CK1δ in circadian rhythm regulation, DNA damage response, and Wnt signaling pathway.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-5-6-9(2)12(14)13-7-10(3)15-11(4)8-13/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKREYTWDYEBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CC(OC(C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

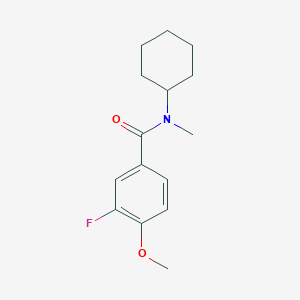

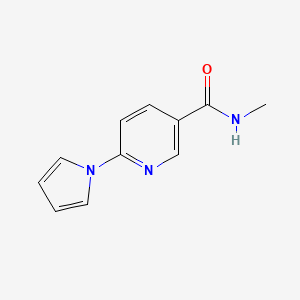
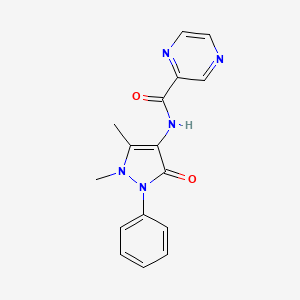
![1'-Propylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500743.png)


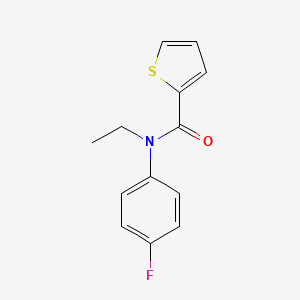
![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
![N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide](/img/structure/B7500768.png)
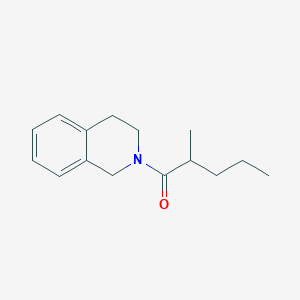
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
